1,3,4-Tribromo-2,5-dichlorobenzene
Description
Contextualization within Polyhalogenated Aromatic Hydrocarbon Research
Polyhalogenated aromatic hydrocarbons (PHAHs) are a large group of organic compounds characterized by two or more fused aromatic rings, to which multiple halogen atoms (such as chlorine, bromine, fluorine, or iodine) are attached. mdpi.comwikipedia.org These compounds are primarily products of incomplete combustion or pyrolysis of organic matter, with significant anthropogenic sources including vehicle emissions, industrial processes, and waste incineration. who.intnih.gov Natural sources also contribute to their environmental presence. wikipedia.org
Research into PHAHs is extensive due to their persistence in the environment, potential for bioaccumulation, and the toxicity exhibited by many compounds within this class. mdpi.comnih.gov A significant portion of this research focuses on "dioxin-like" molecules, such as certain polychlorinated dibenzodioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), which are known for their ability to bind to the aryl hydrocarbon receptor (AhR), a mechanism linked to their toxic effects. mdpi.com However, the biological activities and toxic mechanisms of the vast number of PHAHs are not fully understood, necessitating further fundamental research. mdpi.com
1,3,4-Tribromo-2,5-dichlorobenzene belongs to the sub-category of polyhalogenated benzenes. While not as extensively studied as dioxins or PCBs, halogenated benzenes are recognized as important environmental contaminants and are used as chemical intermediates, solvents, and in the synthesis of other products. d-nb.infocdc.govwikipedia.org The study of specific congeners like this compound contributes to a more comprehensive understanding of the structure-activity relationships within the broader PHAH class. The degree and position of halogenation on the benzene (B151609) ring significantly influence the physical, chemical, and toxicological properties of these compounds. cdc.gov
Isomeric Considerations and Structural Specificity of this compound
The concept of isomerism is central to understanding the chemistry of polyhalogenated aromatic hydrocarbons. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. For a tribromodichlorobenzene, the molecular formula is C₆HBr₃Cl₂. nih.gov The specific arrangement of the three bromine and two chlorine atoms on the benzene ring defines the distinct properties of each isomer.
The nomenclature "this compound" precisely describes the substitution pattern on the benzene ring. nih.govbldpharm.com This structural specificity is critical because different isomers of a halogenated benzene can exhibit vastly different chemical and physical properties. For example, the three isomers of trichlorobenzene (1,2,3-TCB, 1,2,4-TCB, and 1,3,5-TCB) show differences in their environmental fate, metabolism, and industrial applications. d-nb.infocdc.gov Similarly, the various isomers of dichlorobenzene (ortho-, meta-, and para-) are produced in different ratios during the chlorination of benzene and have distinct uses and properties. who.int
The unique structure of this compound dictates its reactivity, polarity, and spatial configuration, which in turn influence its environmental behavior and potential applications. Research on related compounds, such as 1,3-Dibromo-2,5-dichlorobenzene, highlights that the specific placement of halogen atoms affects the molecule's utility as a building block in organic synthesis for pharmaceuticals, agrochemicals, and flame retardants. Therefore, the precise identification and characterization of the 1,3,4-tribromo-2,5-dichloro isomer are fundamental for any scientific investigation or industrial application involving this compound.
Properties of this compound
| Property | Value |
| CAS Number | 73557-61-6 |
| Molecular Formula | C₆HBr₃Cl₂ |
| Molecular Weight | 401.71 g/mol |
| MDL Number | MFCD00184929 |
| SMILES Code | ClC1=C(Br)C(Br)=C(Cl)C(Br)=C1 |
Data sourced from ChemicalBook chemicalbook.com and BLDpharm. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4-tribromo-2,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3Cl2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXHIDUWUOGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Investigations of 1,3,4 Tribromo 2,5 Dichlorobenzene
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, and its associated energy. These methods solve approximations of the Schrödinger equation to map out the potential energy surface of the molecule and find its minimum.
Density Functional Theory (DFT) Studies of Optimized Geometries
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. numberanalytics.com DFT methods calculate the total energy of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals such as the hybrid B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used to perform geometry optimizations. sphinxsai.com
Table 1: Representative Geometric Parameters for Halogenated Benzenes from DFT Calculations This table presents typical bond length ranges observed in DFT studies of similar halogenated benzene (B151609) compounds, as direct data for 1,3,4-tribromo-2,5-dichlorobenzene is not available in the cited literature.
| Parameter | Typical Calculated Bond Length (Å) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-H | 1.08 - 1.09 |
| C-Cl | 1.72 - 1.75 |
| C-Br | 1.88 - 1.91 |
Data compiled from principles discussed in studies of other halogenated benzenes. nih.govnih.gov
Hartree-Fock (HF) and Post-Hartree-Fock Methods for Electronic Structure
The Hartree-Fock (HF) method is a foundational ab initio (from first principles) technique for approximating the electronic structure of a molecule. azchemie.com It treats each electron as moving in the average electric field created by all other electrons, neglecting the instantaneous electron-electron correlation. iyte.edu.tr This simplification makes HF computationally less intensive than more advanced methods but also less accurate for many properties. azchemie.com
Basis Set Selection and Validation in Calculations
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy halogens like bromine and chlorine, the selection is particularly important. tuni.fi
Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. scispace.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of electron clouds in chemical bonds. The "++" signifies the inclusion of diffuse functions, which are essential for accurately describing weakly bound electrons and non-covalent interactions, such as halogen bonding. nih.gov
Dunning's correlation-consistent basis sets, like aug-cc-pVDZ or aug-cc-pVTZ, are another popular choice, designed to systematically converge towards the complete basis set limit. ucl.ac.uk The "aug-" prefix denotes augmentation with diffuse functions. Validation of the chosen basis set is typically performed by comparing calculated properties against experimental data or results from higher-level calculations, ensuring the model is appropriate for the chemical system being studied. tuni.fiacs.org For polyhalogenated systems, triple-zeta basis sets (e.g., cc-pVTZ) often provide a good compromise between accuracy and computational expense. rsc.org
Vibrational and Electronic Properties from Computational Models
Once a molecule's geometry is optimized, the same theoretical model can be used to investigate its dynamic and electronic properties, such as its vibrational modes and molecular orbital characteristics.
Theoretical Prediction of Vibrational Frequencies and Modes
Computational methods can predict the harmonic vibrational frequencies of a molecule, which correspond to the energies of its fundamental modes of vibration (stretching, bending, twisting). scispace.com These calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a specific vibrational mode can be assigned to each peak in a spectrum. inrs.ca
For complex molecules like this compound, the vibrational spectrum would be dense. Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can help disentangle these spectra. scispace.com Studies on related compounds like 1-bromo-2,3-dichlorobenzene (B155788) and other chlorinated nitrobenzenes show that calculated frequencies, when properly scaled to account for anharmonicity and other systematic errors, show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.govaip.org
Table 2: Principal Vibrational Modes Expected for a Substituted Benzene Ring This table lists the general types and typical frequency ranges for vibrational modes in halogenated benzenes based on computational studies of analogous compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H stretch | 3000 - 3100 |
| C-C ring stretch | 1400 - 1625 |
| C-H in-plane bend | 1000 - 1300 |
| C-H out-of-plane bend | 750 - 1000 |
| C-Cl stretch | 600 - 850 |
| C-Br stretch | 500 - 700 |
Data compiled from principles and results discussed in studies on other halogenated benzenes. inrs.caaip.org
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electron Capture Efficiency
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are key to understanding a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. conicet.gov.ar
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. rsc.org In the context of this compound, the presence of five electronegative halogen atoms would significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.
The HOMO-LUMO gap is also directly related to a molecule's electron capture efficiency. A low-lying LUMO indicates a high electron affinity, meaning the molecule can readily accept an electron. This is a characteristic feature of polyhalogenated aromatic compounds. Computational analysis of the spatial distribution of the HOMO and LUMO can identify the specific regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govrsc.org
Table 3: Illustrative Frontier Orbital Data for a Halogenated Benzene This table provides an example of how HOMO-LUMO data is presented, using representative values from computational studies on similar brominated/chlorinated benzene derivatives.
| Parameter | Representative Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 |
Values are illustrative, based on data ranges found in literature for related compounds like bromochlorobenzenes. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized Lewis structure representation of chemical bonding. faccts.deuni-muenchen.de This method provides insights into atomic charges, hybridization, and the delocalization of electron density through donor-acceptor interactions. aiu.eduresearchgate.net
For this compound, an NBO analysis would elucidate the electronic structure resulting from the heavy substitution of the benzene ring with five halogen atoms. The analysis begins by identifying the core orbitals, lone pairs on the halogen atoms, and the σ-bonds of the benzene ring and the carbon-halogen bonds.
The primary value of NBO analysis in this context is the quantification of charge transfer and hyperconjugative interactions. It examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de For instance, a lone pair (LP) on a bromine or chlorine atom can act as a donor to an antibonding σ* orbital of an adjacent carbon-carbon or carbon-halogen bond. The strength of these interactions is estimated using second-order perturbation theory, providing a stabilization energy E(2).
The distribution of atomic charges is a key output of NBO analysis. Due to the high electronegativity of bromine and chlorine, a significant negative charge is expected to accumulate on these atoms, while the carbon atoms of the benzene ring would carry a corresponding positive charge. The charge distribution, however, would not be uniform. The carbon atoms directly bonded to the halogens (C1-C5) will be more electropositive than the single carbon atom bonded to a hydrogen (C6). The precise values would depend on the specific computational method (e.g., DFT with a functional like B3LYP) and the basis set used.
Hypothetical Natural Atomic Charges for this compound This interactive table illustrates the expected charge distribution based on NBO analysis. The values are hypothetical and serve to demonstrate the expected electronic effects of the substituents.
| Atom | Hypothetical Natural Charge (e) |
| C1 | +0.15 |
| C2 | +0.18 |
| C3 | +0.14 |
| C4 | +0.16 |
| C5 | +0.17 |
| C6 | -0.10 |
| Br (at C1) | -0.05 |
| Br (at C3) | -0.06 |
| Br (at C4) | -0.05 |
| Cl (at C2) | -0.08 |
| Cl (at C5) | -0.08 |
| H (at C6) | +0.22 |
Note: This table is for illustrative purposes only. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, revealing information about conformational changes and intermolecular interactions. wikipedia.orgebsco.com
For a molecule like this compound, MD simulations would be invaluable for understanding its behavior in condensed phases (e.g., in a solvent or as part of a solid lattice). The simulation requires a force field, a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. wikipedia.org For halogenated compounds, specialized force field parameters may be required to accurately model interactions such as halogen bonding. nih.gov
MD simulations could be used to study how molecules of this compound pack in a crystal, interact with solvent molecules, or bind to biological macromolecules. These simulations would reveal the preferred intermolecular orientations, driven by a combination of steric effects and electrostatic interactions, particularly the potential for halogen bonding where the electropositive tip of a halogen atom (the σ-hole) interacts with a nucleophilic region of a neighboring molecule.
Hindered Rotation and Conformational Analysis
While the benzene ring itself is rigid, rotation can occur around the single bonds connecting substituents to the ring. In the case of this compound, the substituents are single atoms (Br, Cl, H), so there are no significant rotational barriers associated with the substituents themselves, unlike, for example, a methyl or phenyl group. acs.orgrsc.org
Conformational analysis for this molecule is therefore trivial as it is largely planar and rigid. The concept of hindered rotation would become relevant if one of the substituents were a more complex functional group. For instance, if the hydrogen at the C6 position were replaced with a methoxy (B1213986) group (-OCH₃), the rotation around the C-O bond would be hindered by the adjacent bromine and chlorine atoms. Computational methods could then be used to calculate the energy profile of this rotation, identifying the most stable conformers and the energy barriers between them. maricopa.edu
Computational Modeling of Solvation Effects and Environmental Interactions
The behavior of this compound in the environment is heavily influenced by its interactions with solvents, particularly water. nih.gov Computational models are essential for predicting properties like solubility, partitioning between different environmental compartments (e.g., water and octanol), and adsorption to surfaces. rsc.org
Two main approaches are used to model solvation:
Explicit Solvent Models: In this method, individual solvent molecules (e.g., water) are included in the MD simulation box along with the solute molecule. researchgate.net This provides a highly detailed, atomistic view of the solvation shell and specific interactions like hydrogen or halogen bonds. However, it is computationally expensive.
Implicit Solvent Models (Continuum Models): This approach replaces the discrete solvent molecules with a continuous medium characterized by a dielectric constant. ucsb.edu The solute is placed in a cavity within this continuum, and the solvation energy is calculated based on the electrostatic interaction between the solute's charge distribution and the polarized dielectric. This method is computationally much faster and is effective for calculating solvation free energies. mdpi.comchemrxiv.org
For this compound, its low polarity and lack of hydrogen-bonding capability suggest very low solubility in water but higher solubility in nonpolar organic solvents. Computational models could quantify this, predicting the free energy of solvation (ΔG_solv) in various solvents. A more negative ΔG_solv indicates more favorable solvation.
Illustrative Solvation Free Energies (ΔG_solv) for this compound This table presents hypothetical ΔG_solv values to illustrate the expected solubility trends.
| Solvent | Dielectric Constant | Hypothetical ΔG_solv (kcal/mol) |
| Water | 78.4 | +2.5 |
| Methanol | 32.7 | -1.8 |
| Dichloromethane | 8.9 | -3.5 |
| Toluene | 2.4 | -4.2 |
| Hexane | 1.9 | -4.0 |
Note: This table is for illustrative purposes only. Positive values indicate unfavorable solvation (low solubility), while negative values indicate favorable solvation.
Prediction of Reactivity and Reaction Pathways
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is widely used to predict the reactivity of molecules and explore potential reaction pathways. rsc.orgcam.ac.uk For this compound, this involves identifying the most likely sites for chemical attack and the energy barriers associated with different reactions.
Key factors determining reactivity include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. For this molecule, the HOMO is likely to have significant contributions from the lone pairs of the halogen atoms and the π-system of the ring, while the LUMO would be an antibonding orbital (π* or σ*).
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophiles), and blue regions indicate positive potential (electron-poor, susceptible to nucleophiles). In this compound, the area around the hydrogen atom would be electropositive, while the regions around the halogens would be electronegative.
Bond Dissociation Energies (BDEs): Calculations can predict the energy required to break a specific bond. In this molecule, the C-Br and C-Cl bonds are potential sites for reactions like reductive dehalogenation. researchgate.net Generally, C-Br bonds are weaker and thus more reactive than C-Cl bonds. The single C-H bond would be the strongest and least likely to break under typical conditions.
A likely reaction pathway for this compound is nucleophilic aromatic substitution (S_NAr), where a nucleophile replaces one of the halogen atoms. Computational modeling can predict which halogen is most susceptible to substitution by calculating the activation energies for attack at each position. nih.gov Due to electronic effects, the positions ortho and para to the deactivating halogen groups are typically activated towards nucleophilic attack. Steric hindrance from adjacent bulky bromine atoms would also play a significant role in determining the preferred reaction site. Another possible reaction is transition-metal-catalyzed cross-coupling, where the C-X bond is selectively activated. nih.gov
Spectroscopic Characterization Techniques and Advanced Analytical Methods
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of 1,3,4-Tribromo-2,5-dichlorobenzene. These techniques provide a molecular fingerprint based on the characteristic vibrational frequencies of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy complements FTIR by detecting vibrational modes that result in a change in the polarizability of the molecule. chemrxiv.orgbohrium.com It is particularly sensitive to the vibrations of the benzene (B151609) ring and the C-X bonds. chemrxiv.orgbohrium.comcolab.ws For polysubstituted benzenes, Raman spectroscopy can provide detailed information about the symmetry of the molecule and the nature of its vibrational modes. colab.ws The Raman spectrum of this compound would exhibit characteristic peaks for the C-Br and C-Cl stretching vibrations. A search of a Raman spectra library containing numerous pure compounds could potentially identify the spectrum for this specific molecule or closely related analogs. analyzeiq.com Theoretical calculations, often performed alongside experimental measurements, can aid in the precise assignment of the observed Raman bands to specific molecular vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms. bohrium.comresearchgate.net
For this compound, ¹H NMR spectroscopy would reveal a single resonance corresponding to the lone proton on the aromatic ring. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent bromine and chlorine atoms. pdx.edu
¹³C NMR spectroscopy provides even more detailed structural information by detecting the different carbon environments within the molecule. In this compound, six distinct signals would be expected in the ¹³C NMR spectrum, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are significantly affected by the attached halogen atoms. researchgate.netrsc.org The carbon atoms directly bonded to bromine and chlorine will experience substantial shifts due to the "heavy atom effect" and electronegativity of the halogens. researchgate.netresearchgate.net The effect of halogen substituents on ¹³C chemical shifts in benzene derivatives has been extensively studied, and these established correlations can be used to predict and interpret the spectrum of this compound. rsc.orgglobalauthorid.com
| Technique | Expected Observations for this compound |
| ¹H NMR | A single signal for the aromatic proton, with its chemical shift influenced by the surrounding halogen atoms. |
| ¹³C NMR | Six distinct signals, one for each carbon atom. The chemical shifts will be significantly affected by the directly bonded bromine and chlorine atoms. |
Mass Spectrometry for Identification and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is particularly useful for the identification of halogenated compounds due to the characteristic isotopic patterns of bromine and chlorine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Detection
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osti.govrsc.orgepa.govnih.gov In a typical GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the mixture based on its volatility and interaction with the GC column. epa.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak, which corresponds to the mass of the intact molecule, as well as a series of fragment ion peaks that provide structural information. acs.org GC-MS is a highly sensitive and selective method for the detection and quantification of brominated and chlorinated aromatic compounds in various matrices. osti.govnih.gov
High-Resolution Mass Spectrometry and Isotopic Pattern Recognition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. epa.gov This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be able to confirm its elemental composition of C₆HBr₃Cl₂.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
While specific, detailed Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for this compound are not extensively documented in dedicated studies, the principles for its analysis can be inferred from established methods for related polyhalogenated aromatic hydrocarbons. LC-MS is a powerful technique for the separation, identification, and quantification of such compounds, especially in complex environmental and biological matrices.
Research on similar compounds, such as the explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and its impurities, demonstrates the utility of coupling High-Performance Liquid Chromatography (HPLC) with mass spectrometry. osti.gov For halogenated benzenes, a typical approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. osti.gov This allows for the separation of various isomers and congeners based on their hydrophobicity.
Following chromatographic separation, mass spectrometry provides highly sensitive and selective detection. For halogenated compounds, ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed. The mass analyzer can be operated in full-scan mode to gather information on all ions within a mass range or in selected ion monitoring (SIM) mode to enhance sensitivity for target analytes. mdpi.com The use of tandem mass spectrometry (MS/MS) further improves specificity by monitoring the fragmentation of a specific parent ion into daughter ions, a technique referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). mdpi.comdphen1.com This is particularly valuable for differentiating isomers and accurately quantifying trace levels of compounds like dichlorobenzene metabolites in urine samples. dphen1.com
The table below outlines typical parameters that would be adapted for an LC-MS analysis of this compound, based on methods for related compounds.
Table 1: Illustrative LC-MS/MS Parameters for Analysis of Halogenated Benzenes
| Parameter | Description | Example from Related Analysis |
|---|---|---|
| Chromatography | Reversed-Phase HPLC | C18 column (e.g., 4.6 x 250 mm, 5 µm) osti.gov |
| Mobile Phase | Gradient or isocratic elution with a mixture of water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. | Isocratic: 25% Acetonitrile / 75% Water (0.1% formic acid) osti.gov |
| Ionization Source | ESI or APCI, typically in negative ion mode for halogenated compounds. | Electron Impact (EI) is common for GC-MS; ESI/APCI are standards for LC-MS. mdpi.com |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Selected Reaction Monitoring (SRM) for high sensitivity and selectivity. mdpi.com |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction (SPE) to isolate analytes from the sample matrix. | Dimethyl-sulfoxide (DMSO) extraction for solids. osti.gov |
Advanced Spectroscopic Techniques for Electronic and Surface Properties
The electronic and surface properties of this compound are dictated by the interplay between the aromatic π-system and the multiple, strongly electron-withdrawing halogen substituents. Advanced spectroscopic and analytical techniques are employed to investigate these characteristics, providing insight into the molecule's reactivity, intermolecular interactions, and behavior on surfaces.
Electronic Properties Investigation
The electronic structure of halogenated benzenes is often studied using a combination of experimental spectroscopy and computational chemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is used to examine the electronic transitions within the molecule. Halogenated benzenes display characteristic absorptions in the UV region corresponding to π → π* transitions of the aromatic ring. nih.govaip.org The number and position of the halogen atoms significantly influence the energy of these transitions. Studies on various brominated benzenes have used UV-Vis spectroscopy to evaluate the contributions of π–π interactions. nih.gov
Computational Quantum Chemistry : Methods like Density Functional Theory (DFT) are powerful tools for probing the electronic properties of molecules that may be difficult to study experimentally. aip.org These calculations can determine key electronic descriptors:
HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. aip.orgguidechem.com
Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution across the molecule, identifying electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively. guidechem.comresearchgate.net
Dipole Moment : The presence of multiple halogens with different electronegativities creates a significant molecular dipole moment, which is a key factor in intermolecular interactions. nih.gov
Table 2: Calculated Electronic Properties for a Related Halogenated Benzene
| Compound | Property | Value | Method | Reference |
|---|---|---|---|---|
| 1-bromo-2,3-dichlorobenzene (B155788) | HOMO-LUMO Gap | Not Specified | B3LYP/6-311++G(d,p) | guidechem.com |
| 1-bromo-2,3-dichlorobenzene | First Hyperpolarizability | > 0.37289 x 10⁻³⁰ esu | Not Specified | guidechem.com |
Surface Properties and Interactions
The behavior of this compound on surfaces is governed by weak intermolecular forces, including van der Waals forces and halogen bonding.
Chromatographic Evaluation of Surface Interactions : Normal Phase Liquid Chromatography (NPLC) using carbon-based stationary phases (like fullerene C70) can be used to experimentally measure the strength of halogen–π (X–π) interactions. nih.gov Studies show that retention increases with the number of halogen substitutions, indicating stronger interactions with the carbon surface. The strength of this interaction follows the order F < Cl < Br < I. nih.gov
Surface-Mediated Reactions : The catalytic properties of surfaces can promote the transformation of halogenated compounds. For instance, studies on the pyrolysis of 2-bromophenol (B46759) on a CuO/silica (B1680970) surface show the formation of various polybrominated benzenes and other products, demonstrating how surfaces can mediate de-novo synthesis and transformation reactions. nih.gov
Advanced Microscopy : Techniques such as Atomic Force Microscopy (AFM) allow for the direct visualization of molecular structures on surfaces. While not applied specifically to this compound, related molecules like 1-bromo-3,5-dichlorobenzene (B43179) have been analyzed using AFM, providing insights into their orientation and arrangement on a substrate. researchgate.net
Environmental Transformation and Biodegradation Pathways of Polyhalogenated Benzenes
Microbial Degradation Mechanisms
Microorganisms have evolved diverse metabolic strategies to utilize or transform polyhalogenated benzenes. These processes are crucial for the natural attenuation of these contaminants in soil and aquatic environments.
Under anaerobic conditions, a key process in the breakdown of highly halogenated benzenes is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. nih.gov This process is often the initial and rate-limiting step in the anaerobic biodegradation of these compounds. mdpi.com
The dechlorination of polychlorinated benzenes often follows specific pathways. For instance, hexachlorobenzene (B1673134) can be sequentially dechlorinated to pentachlorobenzene, then to 1,2,3,5-tetrachlorobenzene, and finally to 1,3,5-trichlorobenzene. nih.gov Another reported pathway for hexachlorobenzene involves its conversion to pentachlorobenzene, followed by 1,2,3,4-tetrachlorobenzene, and then further dechlorination to various trichlorobenzene and dichlorobenzene isomers. wur.nl Generally, the removal of chlorine atoms is preferred from positions that are flanked by other chlorine atoms. asm.org
In the case of mixed halogenated compounds like 1,3,4-Tribromo-2,5-dichlorobenzene, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that debromination would likely precede dechlorination. researchgate.net While specific intermediates for this compound are not detailed in the provided results, based on general principles, the initial steps would likely involve the removal of bromine atoms, leading to various dichlorobromobenzenes and subsequently dichlorobenzenes. The final products of anaerobic dehalogenation are often less halogenated benzenes, such as monochlorobenzene, which can persist under these conditions. wur.nl
Table 1: Examples of Reductive Dehalogenation Pathways for Polychlorinated Benzenes
| Starting Compound | Major Intermediates | Final Products | Reference |
| Hexachlorobenzene | Pentachlorobenzene, 1,2,3,5-Tetrachlorobenzene | 1,3,5-Trichlorobenzene | nih.gov |
| Hexachlorobenzene | Pentachlorobenzene, 1,2,3,4-Tetrachlorobenzene | 1,2,3-Trichlorobenzene (B84244), 1,2,4-Trichlorobenzene (B33124), Dichlorobenzenes | wur.nl |
| 1,2,4-Trichlorobenzene | 1,4-Dichlorobenzene | Chlorobenzene (B131634) | asm.org |
This table is illustrative and based on studies of polychlorinated benzenes. The specific pathways for this compound may differ.
Several microbial strains capable of reductive dehalogenation of polyhalogenated benzenes have been identified. Organohalide-respiring bacteria (OHRB) are particularly important in these processes. ub.edu Key players include members of the genera Dehalococcoides, Dehalobacter, and Dehalogenimonas. ub.edufrontiersin.orgnih.gov
Dehalococcoides mccartyi strains, such as CBDB1 and DCMB5, have demonstrated the ability to dehalogenate a wide range of chlorinated and brominated benzenes. frontiersin.orgresearchgate.netasm.org Strain DCMB5 can utilize hexachlorobenzene, pentachlorobenzene, all tetrachlorobenzene isomers, and 1,2,3-trichlorobenzene as electron acceptors. asm.org Strain CBDB1 is known to grow by reductively dehalogenating brominated benzenes to benzene (B151609). frontiersin.org
Dehalobacter species are also known to be involved in the reductive dehalogenation of chlorinated compounds. cornell.edu
Dehalogenimonas has been identified in consortia that dehalogenate 1,2,4-trichlorobenzene and dichlorobenzenes. nih.gov
Bacterium DF-1 is notable for its ability to dechlorinate both polychlorinated biphenyls (PCBs) and polychlorinated benzenes with more than four chlorines. nih.gov
These bacteria often possess specialized enzymes called reductive dehalogenases, which catalyze the removal of halogen atoms. frontiersin.org
Table 2: Microbial Strains Involved in Reductive Dehalogenation of Polyhalogenated Benzenes
| Microbial Genus/Species | Halogenated Substrates | Reference |
| Dehalococcoides mccartyi | Chlorinated and brominated benzenes, Polychlorinated dibenzo-p-dioxins | frontiersin.orgresearchgate.netasm.org |
| Dehalobacter spp. | Chlorinated ethanes, Hexachlorocyclohexane | cornell.edu |
| Dehalogenimonas | Trichlorobenzene, Dichlorobenzenes | nih.gov |
| Bacterium DF-1 | Polychlorinated biphenyls, Polychlorinated benzenes | nih.gov |
In the presence of oxygen, microorganisms can employ different strategies to degrade polyhalogenated benzenes, often leading to complete mineralization (breakdown to carbon dioxide, water, and inorganic halides). nih.gov This process typically involves the action of oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. nih.gov
For instance, the degradation of chlorobenzene by Ralstonia pickettii involves two hydroxylation steps to form a catechol intermediate. nih.gov Similarly, Pseudomonas species have been shown to degrade various chlorinated benzenes, including di- and trichlorobenzenes, via dioxygenase-catalyzed reactions that lead to the formation of chlorocatechols. researchgate.netelizadeuniversity.edu.ng These catechols are then further metabolized through ring cleavage pathways. researchgate.net The ability to degrade highly chlorinated benzenes aerobically is less common, but some Pseudomonas strains can mineralize 1,2,4,5-tetrachlorobenzene. researchgate.net
Co-metabolism is a process where a microorganism transforms a compound (the co-metabolite) without obtaining energy or nutrients from it. This often occurs in the presence of a primary growth-supporting substrate. frontiersin.org For polyhalogenated benzenes, co-metabolic transformations can be significant. For example, the reductive dehalogenation of polybrominated diphenyl ethers (PBDEs) by some bacterial strains has been observed to occur only in the presence of other halogenated electron acceptors like tetrachloroethene. frontiersin.orgcornell.edu This suggests that the enzymes induced for the degradation of the primary substrate can fortuitously act on the co-metabolite.
Reductive Dehalogenation by Anaerobic Microorganisms
Abiotic Transformation Processes
In addition to microbial activity, polyhalogenated benzenes can be transformed by non-biological processes in the environment. Abiotic reductive dehalogenation is considered a potentially rapid and effective method for detoxifying these compounds. epa.gov This can be facilitated by reactive minerals or by chemical reductants. For example, zero-valent iron (ZVI) and bimetallic particles like Fe/Ag have been shown to effectively dechlorinate hexachlorobenzene and other chlorinated benzenes. epa.govacs.org The reaction with Fe/Ag particles can lead to the formation of less chlorinated benzenes such as tetrachlorobenzenes, trichlorobenzenes, and dichlorobenzenes. acs.org
Photodegradation, the breakdown of compounds by light, can also play a role in the transformation of halogenated aromatic pollutants, particularly in surface waters. scirp.org
Photochemical Degradation Pathways in Environmental Matrices
Photochemical degradation involves the breakdown of chemical compounds by light energy. For polyhalogenated aromatic compounds, this is a significant environmental transformation pathway. acs.org The primary mechanism is often a reductive dehalogenation, where a carbon-halogen bond is broken and the halogen atom is replaced by a hydrogen atom. acs.org This process can occur through various photochemical methods. acs.org
Another pathway is the direct photolysis or dissociation of the molecule upon absorbing light energy. researchgate.net In the case of halogenated benzenes, laser-induced dissociation has been shown to cleave the molecule into a phenyl radical and a halogen atom. researchgate.net While specific studies on this compound are not prevalent, it is mechanistically plausible that its five carbon-halogen bonds (three C-Br and two C-Cl) are susceptible to cleavage through similar photochemical processes in environmental settings like surface waters or the atmosphere.
Chemical Transformation via Oxidation or Hydrolysis
Chemical transformation of polyhalogenated benzenes can occur through reactions like oxidation and hydrolysis. Hydrolysis involves the cleavage of chemical bonds by the addition of water. For aryl halides, this can proceed via nucleophilic substitution, where a hydroxyl group (–OH) from water replaces a halogen atom on the benzene ring. acs.orgmdpi.com This process can be catalyzed by metals like copper, leading to the formation of halogenated phenols. mdpi.com
Oxidative degradation is another crucial pathway, particularly in biological systems. The aerobic bacterial degradation of compounds like tetrachlorobenzene is initiated by a dioxygenase enzyme, which attacks the aromatic ring. nih.govresearchgate.net This enzymatic oxidation introduces two hydroxyl groups, forming a dihydrodiol, which then rearomatizes to a catechol. researchgate.net This initial oxidative step destabilizes the aromatic ring, making it susceptible to further cleavage and degradation. nih.gov Studies on the degradation of haloaromatics have shown that the process often proceeds via chlorocatechols. asm.org Although 1,2,3-trichlorobenzene can be resistant, other isomers are more readily metabolized through this oxidative pathway. asm.org For this compound, a similar initial oxidative attack would be a key step in its biodegradation, leading to brominated and chlorinated catechol derivatives.
Environmental Occurrence and Distribution Studies
Understanding the presence and movement of this compound in the environment requires sophisticated analytical techniques and predictive modeling.
Analytical Methodologies for Detection in Environmental Compartments
The detection of trace levels of polyhalogenated benzenes in complex environmental matrices such as air, water, and soil necessitates highly sensitive and specific analytical methods. While traditional methods like High-Performance Liquid Chromatography (HPLC) and standard Gas Chromatography (GC) can be used, they may lack the required sensitivity or be subject to interference. mdpi.com The benchmark for analyzing these compounds involves high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). epa.gov
A typical analytical workflow for determining polyhalogenated compounds in an air sample, for instance, involves several key steps. epa.gov This process ensures that the target analytes are isolated from matrix interferences and concentrated to levels that can be accurately quantified. Newer analytical methods with lower detection limits are continually being developed, allowing for more accurate assessments of the distribution of these compounds. cpsc.gov
Table 1: Typical Analytical Workflow for Polyhalogenated Aromatics in Environmental Samples
| Step | Description | Instruments/Techniques | Purpose |
| Sample Collection | Gathering of the environmental medium. For air, high-volume samplers are used to pass a large quantity of air through a filter and a sorbent material. | General Metals Works PS-1 PUF air sampler with quartz-fiber filter and polyurethane foam (PUF). epa.gov | To capture both particulate-bound and gas-phase compounds from the environment. |
| Extraction | The target compounds are removed from the sample matrix using a solvent. | Soxhlet extraction with a solvent like benzene or toluene. epa.gov | To transfer the analytes from the solid sample matrix into a liquid phase for cleanup. |
| Cleanup/Fractionation | The extract is passed through a series of chromatographic columns to remove interfering compounds. | Multi-layer microcolumns containing silica (B1680970) gel, alumina, and carbon. epa.govresearchgate.net | To isolate the target polyhalogenated compounds from other organic matter, lipids, and interfering chemicals. |
| Analysis & Detection | The purified extract is injected into an analytical instrument for separation and quantification. | High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS). epa.gov | To separate individual halogenated congeners and detect them with high specificity and sensitivity, often at sub-picogram levels. |
Fate and Transport Modeling in Water, Soil, and Air Systems
Fate and transport models are computational tools used to predict how a chemical will move through and persist in the environment. These models integrate a compound's physical-chemical properties with environmental parameters to simulate its distribution in water, soil, and air. dtu.dkmdpi.com Models like the Community Multiscale Air Quality (CMAQ) model can be adapted to simulate the atmospheric transport of aromatic compounds. nih.gov
The core of these models consists of mathematical equations describing key environmental processes. copernicus.org While specific models for this compound are not widely documented, the principles are universal for organic contaminants. A model for this compound would require specific input parameters to accurately predict its behavior. The degradation rate, in particular, has been identified as a highly influential parameter in controlling the mobility of aromatic compounds in the subsurface. copernicus.org
Table 2: Key Input Parameters for Fate and Transport Modeling of this compound
| Parameter | Symbol | Description | Importance in Modeling |
| Organic Carbon-Water Partition Coefficient | Koc | Measures the tendency of a chemical to adsorb to organic matter in soil or sediment. usgs.gov | Determines how much of the compound is mobile in water versus being bound to soil/sediment particles. |
| Octanol-Water Partition Coefficient | Kow | Indicates the ratio of a chemical's concentration in octanol (B41247) versus water, reflecting its lipophilicity. usgs.gov | Predicts bioaccumulation potential in organisms and partitioning between water and organic phases. |
| Henry's Law Constant | H | Represents the tendency of a chemical to partition between air and water. usgs.gov | Crucial for modeling volatilization from water bodies and wet deposition from the atmosphere. |
| Water Solubility | S | The maximum amount of a chemical that can dissolve in water at a given temperature. usgs.gov | Influences the compound's concentration in the aqueous phase and its mobility in groundwater. |
| Degradation Rate | λ or k | The rate at which the chemical breaks down in a specific medium (e.g., soil, water) due to biotic or abiotic processes. copernicus.org | A primary factor controlling the persistence and overall concentration of the compound in the environment. |
Formation Mechanisms of Halogenated Benzenes in Natural and Anthropogenic Processes
Halogenated benzenes can be formed through various processes, both natural and as a result of human activity. A significant anthropogenic source is high-temperature industrial and waste treatment processes.
De Novo Synthesis During Combustion Processes
De novo synthesis is a primary formation pathway for polyhalogenated aromatic compounds, such as dioxins, furans, and polychlorinated benzenes, during combustion and incineration processes. mdpi.com This process involves the formation of the aromatic ring structure from smaller, non-aromatic carbon fragments in the presence of a halogen source and a catalyst. mdpi.com
Copper compounds present in fly ash act as effective catalysts in these high-temperature environments. mdpi.com The mechanism is linked to the copper-catalyzed oxidation of hydrogen chloride (the Deacon reaction) and subsequent carbon-oxygen or carbon-halogen bond formations. mdpi.com This process assembles precursor molecules into thermodynamically stable and often toxic polyhalogenated aromatic compounds. mdpi.com Therefore, the incineration of waste containing both organic matter and sources of bromine and chlorine can lead to the unintended de novo synthesis of mixed halogenated compounds like this compound.
Environmental Halogenation of Aromatic Precursors
The presence of polyhalogenated benzenes in the environment is not solely due to the direct release of these manufactured chemicals. A significant pathway for their formation is the environmental halogenation of existing aromatic compounds. This process involves the enzymatic incorporation of halogen atoms (chlorine, bromine, iodine) onto a variety of aromatic precursor molecules, which can include both natural organic matter and anthropogenic pollutants. nih.govscirp.orgpsu.eduscirp.org The resulting polyhalogenated benzenes can exhibit increased persistence and toxicity compared to their precursors.
Microorganisms, particularly bacteria and fungi found in marine and terrestrial environments, have evolved a diverse array of enzymes capable of catalyzing halogenation reactions. nih.govresearchgate.net These biocatalysts play a crucial role in the natural cycling of halogens and can lead to the in-situ formation of complex halogenated molecules, including mixed polyhalogenated benzenes like this compound. The primary enzymes implicated in this environmental transformation are haloperoxidases and flavin-dependent halogenases. researchgate.netnih.gov
Enzymatic Mechanisms of Aromatic Halogenation
The two major classes of enzymes responsible for the environmental halogenation of aromatic rings are haloperoxidases and flavin-dependent halogenases. Both enzyme families catalyze the electrophilic substitution of hydrogen atoms on an aromatic ring with a halogen.
Haloperoxidases are further divided into heme-dependent and vanadium-dependent enzymes. frontiersin.org These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize a halide ion (Cl⁻, Br⁻, or I⁻) to a reactive hypohalous acid (HOX) or an enzyme-bound equivalent. tandfonline.comrsc.org This highly electrophilic species is then released or transferred to an electron-rich aromatic substrate, resulting in halogenation. nih.gov
Vanadium-dependent haloperoxidases (VHPOs) are particularly abundant in marine environments, where the concentration of bromide is significantly higher. nih.govresearchgate.netbiorxiv.org These enzymes are known for their role in the biosynthesis of a vast number of brominated natural products in organisms such as marine algae and bacteria. frontiersin.org
Heme-dependent haloperoxidases , containing a heme cofactor, function via a similar oxidative mechanism and are found in various fungi and bacteria. frontiersin.org
Flavin-dependent halogenases (FDHs) represent another significant family of halogenating enzymes. nih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor and molecular oxygen to generate a reactive halogenating species. FDHs are noted for their high regioselectivity, often catalyzing halogenation at specific positions on the aromatic ring of their substrates. d-nb.info They are frequently involved in the biosynthesis of halogenated antibiotics and other secondary metabolites in microorganisms. nih.gov
Table 1: Comparison of Major Environmental Halogenating Enzymes
| Enzyme Class | Sub-Class | Cofactor(s) | Halide Specificity | Oxidant | Typical Aromatic Substrates |
|---|---|---|---|---|---|
| Haloperoxidases | Heme-dependent | Heme (Iron Protoporphyrin IX) | Cl⁻, Br⁻, I⁻ | H₂O₂ | Phenols, anilines, β-dicarbonyls |
| Vanadium-dependent | Vanadate (VO₄³⁻) | Br⁻, I⁻ (some Cl⁻) | H₂O₂ | Phenols, indoles, various natural product precursors | |
| Flavin-dependent Halogenases | N/A | FAD | Cl⁻, Br⁻ | O₂ | Tryptophan, indoles, complex aromatic precursors |
Formation of this compound from Aromatic Precursors
While direct observational evidence for the environmental formation of this compound is scarce, a scientifically plausible pathway can be postulated based on the known activities of halogenating enzymes on common environmental pollutants. Dichlorobenzenes are widespread contaminants used as solvents, pesticides, and chemical intermediates. nih.gov These compounds, or their degradation products such as dichlorophenols, can serve as precursors for further halogenation.
A likely precursor for the formation of this compound is 2,5-dichlorophenol . This compound can be formed from the microbial degradation of 1,4-dichlorobenzene. The hydroxyl group of the phenol (B47542) is a strong activating group, directing electrophilic substitution to the ortho and para positions. In 2,5-dichlorophenol, the available positions for electrophilic attack are C4, C6, and C3.
The enzymatic bromination, likely catalyzed by vanadium-dependent haloperoxidases in a bromide-rich environment (e.g., marine sediments), would proceed sequentially. The strong activating effect of the hydroxyl group and the directing effects of the existing chlorine substituents would guide the incoming bromine atoms. A hypothetical sequence could be:
First Bromination: The first bromine atom would likely add to the C4 position, which is para to the hydroxyl group and sterically accessible, yielding 4-bromo-2,5-dichlorophenol.
Second Bromination: The second bromination would likely occur at the C6 position, which is ortho to the hydroxyl group, resulting in 2,4-dibromo-2,5-dichlorophenol.
Third Bromination and Dehydroxylation/Reduction: The formation of the final product would require a third bromination and subsequent removal or reduction of the hydroxyl group. The third bromine would add to the C3 position. The removal of the phenolic hydroxyl group is a more complex step but can occur under certain environmental conditions through reductive dehydroxylation by specific microbial communities. This would lead to the formation of this compound.
Table 2: Postulated Environmental Formation Pathway of this compound
| Step | Precursor | Enzyme/Process | Reactants | Product |
|---|---|---|---|---|
| 1 | 2,5-Dichlorophenol | Vanadium Haloperoxidase | H₂O₂, Br⁻ | 4-Bromo-2,5-dichlorophenol |
| 2 | 4-Bromo-2,5-dichlorophenol | Vanadium Haloperoxidase | H₂O₂, Br⁻ | 3,4-Dibromo-2,5-dichlorophenol |
| 3 | 3,4-Dibromo-2,5-dichlorophenol | Vanadium Haloperoxidase | H₂O₂, Br⁻ | 3,4,6-Tribromo-2,5-dichlorophenol |
| 4 | 3,4,6-Tribromo-2,5-dichlorophenol | Reductive Dehydroxylation | Microbial Consortia | This compound |
This postulated pathway highlights how the sequential action of microbial enzymes in contaminated environments can lead to the formation of novel and more complex polyhalogenated aromatic compounds. The presence of multiple halogens from different classes (bromine and chlorine) on the benzene ring suggests a multi-step process involving precursors that have already been subjected to anthropogenic chlorination.
Emerging Research Directions and Potential Chemical Applications
Development of Novel Synthetic Routes and Catalysts
The synthesis of polyhalogenated benzenes like 1,3,4-Tribromo-2,5-dichlorobenzene often involves multi-step processes that can be resource-intensive and generate significant waste. Consequently, a key area of emerging research is the development of more efficient and environmentally benign synthetic methodologies.
Novel Synthetic Approaches:
Current research is focused on developing selective and high-yield synthetic routes. While specific methods for this compound are not extensively detailed in readily available literature, general strategies for synthesizing polyhalogenated aromatics are applicable. These often involve the controlled halogenation of less substituted benzene (B151609) derivatives. For instance, the synthesis of related compounds like 1,3,5-triazido-2,4,6-trichlorobenzene and 1,3,5-triazido-2-bromo-4,6-dichlorobenzene has been achieved through selective defluorination of precursor molecules when heated with sodium azide (B81097) in dimethylsulfoxide. researchgate.netresearchgate.net Similar strategies involving selective halogen exchange or direct halogenation of a dichlorobenzene precursor could be explored for the target molecule.
Another avenue of investigation is the isomerization of related tribromodichlorobenzene isomers. For example, it has been found that 1-bromo-2,3,4-trichlorobenzene (B43034) can be isomerized to 1,2,3-trichloro-5-bromobenzene using catalytic amounts of potassium tert-butoxide. google.com This suggests that similar catalytic isomerization could be a viable strategy to obtain the 1,3,4-tribromo-2,5-dichloro substitution pattern from a more readily accessible isomer.
Catalytic Innovations:
The use of novel catalysts is paramount in modern organic synthesis to enhance reaction rates, improve selectivity, and reduce the environmental impact. Palladium-catalyzed reactions are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic compounds. lookchem.com The development of more active and robust palladium catalysts, potentially supported on materials like hydrotalcite, could offer improved efficiency in the synthesis of this compound and its derivatives. researchgate.net Research into transition-metal-catalyzed C-H activation and denitrative coupling of nitroarenes also presents promising, though currently less explored, avenues for the synthesis of functionalized haloarenes. researchgate.net
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental research.
Quantitative Structure-Property Relationship (QSPR) Studies:
QSPR models are theoretical models that use multiple linear regression analysis to predict the properties of chemical compounds. researchgate.net By calculating a wide range of molecular descriptors, these models can estimate various physical and chemical properties, such as vapor pressure and toxicity, without the need for experimental measurements. researchgate.netdiva-portal.org For a molecule like this compound, QSPR could be employed to predict its environmental fate and transport, as well as its potential for bioaccumulation.
Computational Tools and Predicted Properties:
Software like Hyperchem and DRAGON can be used to calculate molecular geometries and a vast number of descriptors. researchgate.net For instance, the geometry of the molecule can be optimized using semi-empirical methods like PM3. researchgate.net Based on its structure, various properties can be computed.
Below is an interactive table of some computed properties for the related compound 1,3-Dibromo-2,5-dichlorobenzene, which can serve as an illustrative example of the types of data generated through computational modeling.
| Property | Value | Source |
| Molecular Weight | 304.79 g/mol | PubChem |
| XLogP3-AA | 4.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 0 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 303.78798 Da | PubChem |
| Monoisotopic Mass | 301.79003 Da | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 108 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Note: This data is for 1,3-Dibromo-2,5-dichlorobenzene and is presented for illustrative purposes.
Role as Precursors in Advanced Materials Synthesis
The unique arrangement of halogen atoms on the benzene ring of this compound makes it a potentially valuable building block for the synthesis of advanced materials with tailored properties.
Application in Polymer Chemistry (e.g., Cross-linking Agents)
The multiple reactive sites (carbon-halogen bonds) on this compound suggest its potential use as a cross-linking agent in polymer chemistry. specialchem.com Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network that enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. specialchem.com
While direct applications of this compound as a cross-linker are not yet widely reported, related polyhalogenated aromatic compounds are known to be effective in this role. The bromine and chlorine atoms can be substituted through various coupling reactions, allowing the molecule to connect different polymer chains. This is particularly relevant in the development of high-performance polymers and thermosetting resins. specialchem.com For instance, aromatic polyazides, which can be synthesized from polychlorinated benzenes, are used as photoactive cross-linking reagents in polymer chemistry. researchgate.netresearchgate.net
Precursors for Organic Magnetic Materials and Optoelectronic Devices
The field of organic electronics is rapidly expanding, with a growing demand for novel materials for applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. Polyhalogenated aromatic compounds can serve as key precursors in the synthesis of larger, conjugated systems with interesting electronic and photophysical properties.
The carbon-halogen bonds on this compound can be strategically functionalized through reactions like Suzuki or Stille coupling to build up larger molecular architectures. acs.org This allows for the precise tuning of the electronic properties of the final material. For example, the synthesis of heterocyclic nanographenes and other polycyclic heteroaromatic compounds often relies on the use of halogenated precursors. acs.org
Furthermore, there is growing interest in the development of organic magnetic materials. High-spin organic molecules, such as polyradicals, can be generated from precursors containing multiple reactive sites. The photolysis of aromatic polyazides, which can be derived from polyhalogenated benzenes, is a known method for producing high-spin nitrenes, which are of interest for their magnetic properties. researchgate.netresearchgate.net While not directly demonstrated for this compound, its structure suggests it could be a precursor for novel high-spin organic molecules.
Green Chemistry Approaches in Halogenated Aromatic Synthesis and Degradation
The principles of green chemistry are increasingly being applied to the synthesis and degradation of halogenated aromatic compounds to minimize their environmental impact. nih.gov
Greener Synthetic Methods:
The development of greener synthetic routes for compounds like this compound is a major research focus. taylorfrancis.com This includes the use of less hazardous solvents, the development of catalytic reactions that proceed under milder conditions, and the design of processes that maximize atom economy. mdpi.com For example, the use of microwave irradiation can significantly reduce reaction times and the amount of solvent required. mdpi.com Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com
Degradation and Remediation:
Due to their persistence in the environment, the degradation of halogenated aromatic compounds is an important area of research. Catalytic hydrodechlorination (HDC) is an effective method for removing chlorine atoms from chlorinated hydrocarbons, converting them into less toxic substances. researchgate.net Palladium-based catalysts have shown high activity in the HDC of various chlorinated benzenes. researchgate.net Photocatalysis, which utilizes light to drive chemical reactions, is another promising green chemistry approach for the degradation of persistent organic pollutants. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1,3,4-Tribromo-2,5-dichlorobenzene, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves sequential electrophilic halogenation of benzene derivatives. A common approach is to use bromination (e.g., Br₂ with FeBr₃ as a catalyst) followed by chlorination (Cl₂ with AlCl₃). Regioselectivity is critical due to steric and electronic effects from existing substituents. For example:
- Step 1: Bromination at positions 1, 3, and 4 using controlled stoichiometry (3:1 molar ratio of Br₂ to precursor) at 60–80°C .
- Step 2: Chlorination at positions 2 and 5 via Friedel-Crafts conditions (Cl₂ gas, AlCl₃, 40–50°C).
Key parameters include temperature control to avoid over-halogenation and purification via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires monitoring intermediates via TLC or GC-MS .
Example Reaction Conditions Table:
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 70°C | 65–75 |
| Chlorination | Cl₂, AlCl₃ | 45°C | 50–60 |
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns. For example, aromatic protons in deshielded regions (δ 7.2–8.0 ppm) and absence of impurities .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%).
- X-ray Crystallography: Single-crystal analysis resolves halogen-halogen interactions (e.g., Br⋯Br contacts) and molecular geometry .
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 384 (M⁺) confirms molecular weight.
Q. What computational methods are employed to predict the reactivity and regioselectivity in halogenation reactions of polysubstituted benzene derivatives?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways. Key steps include:
- Electrophilic Attack Modeling: Calculating Fukui indices to identify electron-rich positions prone to bromination/chlorination .
- Transition State Analysis: Assessing energy barriers for competing pathways (e.g., meta vs. para substitution).
Software like Gaussian or ORCA is used, with solvent effects (e.g., CCl₄) incorporated via PCM models. Validation against experimental X-ray data ensures accuracy .
Q. How do non-covalent interactions (e.g., halogen-halogen or π-π stacking) influence the crystal packing and physicochemical properties of this compound?
Methodological Answer: X-ray diffraction reveals:
- Br⋯Br Interactions: Type-II halogen bonding (3.3–3.6 Å) stabilizes crystal lattices .
- C—H⋯π Interactions: Contribute to layered packing, affecting melting points and solubility.
Thermogravimetric analysis (TGA) correlates packing efficiency with thermal stability (decomposition >250°C). Computational Hirshfeld surface analysis quantifies interaction contributions .
Q. What methodologies are used to assess the environmental persistence and toxicological profile of this compound in aquatic systems?
Methodological Answer:
- Biodegradation Assays: OECD 301F test under aerobic conditions to measure half-life (>60 days indicates persistence) .
- Ecotoxicology: Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀).
- Metabolite Identification: LC-HRMS detects transformation products (e.g., dehalogenated derivatives) in simulated wastewater .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound’s degradation pathways?
Methodological Answer: Deuterated derivatives (e.g., C₆D₃Br₃Cl₂) enable tracking via:
- Mass Spectrometry: Isotopic peaks distinguish parent compounds from metabolites.
- Kinetic Isotope Effects (KIE): Comparing reveals rate-determining steps (e.g., C–Br bond cleavage).
Synthesis involves halogen exchange reactions using deuterated precursors (e.g., C₆D₆) under Pd-catalyzed cross-coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
